molecular formula C13H16O B6331081 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol CAS No. 486406-54-6

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol

Cat. No.: B6331081
CAS No.: 486406-54-6
M. Wt: 188.26 g/mol
InChI Key: MJUDSXDVRLWTMT-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with two methyl groups (CH3) at the 3rd and 5th positions . The “2-methyl-but-3-yn-2-ol” part suggests the presence of a butyne (a 4-carbon alkyne) with a methyl group at the 2nd carbon and a hydroxyl group (OH) at the end .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nucleophilic substitution or addition, and possibly a series of steps involving protecting groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The phenyl ring is generally quite stable, but can undergo electrophilic aromatic substitution. The alkyne could potentially undergo addition reactions, and the hydroxyl group could be involved in a variety of reactions, including esterification or dehydration .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the types of functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with . Without more specific information, it’s difficult to predict the mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The potential applications and future directions for a compound like this would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like materials science, pharmaceuticals, or chemical biology, depending on its specific properties and reactivity .

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-7-11(2)9-12(8-10)5-6-13(3,4)14/h7-9,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUDSXDVRLWTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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